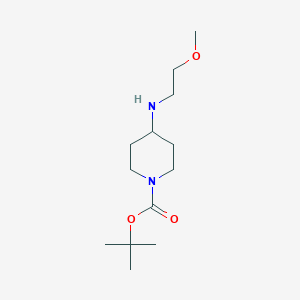
1-Boc-4-(2-Methoxyethylamino)piperidin
Übersicht
Beschreibung
1-Boc-4-(2-Methoxyethylamino)piperidine is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-(2-Methoxyethylamino)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(2-Methoxyethylamino)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Pim-1-Inhibitoren
Diese Verbindung dient als Vorläufer bei der Synthese von Pim-1-Inhibitoren . Pim-1 ist ein Proto-Onkogen, das eine Serin/Threonin-Kinase kodiert. Seine Inhibitoren werden wegen ihres Potenzials zur Behandlung verschiedener Krebsarten erforscht, indem sie die Kinaseaktivität blockieren, die für das Überleben von Krebszellen entscheidend ist.
Entwicklung von GPR119-Agonisten
Forscher verwenden 1-Boc-4-(2-Methoxyethylamino)piperidin bei der Entwicklung von selektiven GPR119-Agonisten . GPR119 ist ein G-Protein-gekoppelter Rezeptor, der an der Glukosehomöostase beteiligt ist. Agonisten für diesen Rezeptor werden wegen ihres antidiabetischen Potenzials erforscht und bieten einen neuartigen Ansatz zur Behandlung von Typ-II-Diabetes.
Herstellung von HIV-1-Replikationsinhibitoren
Die Verbindung wird bei der Herstellung von M-tropen (R5) HIV-1-Replikationsinhibitoren verwendet. Diese Inhibitoren zielen auf den R5-Stamm von HIV-1 ab und verhindern die Replikation des Virus in den Wirtszellen, was eine vielversprechende Strategie im Kampf gegen HIV/AIDS darstellt.
Produktion von HDAC-Inhibitoren
Sie ist auch ein Vorläufer für die Produktion von HDAC-Inhibitoren . Histon-Deacetylase (HDAC)-Inhibitoren sind Verbindungen, die die Funktion von HDAC stören, was zu einer Hyperacetylierung von Histonen führt, die Genexpression beeinflusst und Potenzial in der Krebstherapie zeigt.
Synthese von selektiven 5-HT6-Antagonisten
This compound ist an der Synthese von selektiven 5-HT6-Antagonisten beteiligt. Diese Antagonisten werden wegen ihrer potenziellen therapeutischen Wirkung auf neurologische Erkrankungen, einschließlich der Alzheimer-Krankheit, aufgrund ihrer Rolle bei kognitiven Prozessen untersucht.
Antikrebsaktivität durch Hemmung des Kinesin-Spindelproteins
Die Verbindung ist ein Vorläufer bei der Synthese von Inhibitoren, die auf Kinesin-Spindelproteine abzielen. Diese Proteine sind für die Zellteilung unerlässlich, und ihre Inhibitoren können die Proliferation von Krebszellen stoppen, was sie zu einem Ziel für Antikrebsmedikamente macht.
Asparaginsäure-Protease-Inhibitoren
Sie wird bei der Herstellung von Asparaginsäure-Protease-Inhibitoren verwendet. Diese Inhibitoren könnten Krankheiten wie Malaria und HIV behandeln, indem sie die Proteasen hemmen, die diese Krankheitserreger benötigen, um zu reifen und sich zu vermehren.
Anwendungen in der kundenspezifischen Synthese
Schließlich ist this compound wertvoll in kundenspezifischen Syntheseanwendungen . Es kann verwendet werden, um eine große Bandbreite an spezialisierten Molekülen für Forschungszwecke zu erzeugen, was seine Vielseitigkeit in der chemischen Synthese unterstreicht.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHOQBFYIPISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656255 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710972-40-0 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














